Thymine

Description

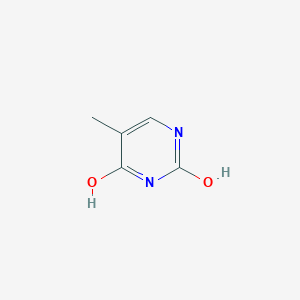

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Scientific Research Applications

Molecular Biology and Genetics

Role in DNA Structure

Thymine (T) is a pyrimidine base that pairs with adenine (A) in DNA through two hydrogen bonds, contributing to the stability and structure of the DNA double helix. Its unique properties allow it to participate in various biochemical processes, including DNA replication and repair.

Nucleotide Synthesis

This compound is synthesized from uracil through the action of thymidylate synthase, which methylates uracil to form thymidine monophosphate (dTMP). This process is critical for DNA synthesis and repair, as dTMP is subsequently phosphorylated to form deoxythymidine triphosphate (dTTP), an essential building block for DNA replication .

Cancer Research

This compound Dimers in Photodamage

One significant application of this compound is in understanding the formation of this compound dimers, which occur when DNA is exposed to ultraviolet (UV) radiation. These dimers can lead to mutations and are implicated in skin cancer. Research has focused on developing therapies that target these dimers for repair or removal, enhancing the efficacy of UV treatments .

Immunotherapy Applications

Recent studies have explored the potential of targeting this compound dimers in renal cell carcinoma (RCC) through immunotherapy. This compound dimers serve as biomarkers for cancer progression, and therapies designed to enhance immune responses against these modified bases show promise in treating advanced RCC .

Metabolomics

Targeted Metabolomics

This compound has been identified as a significant metabolite in various biological systems. Targeted metabolomics techniques have been employed to study its role in metabolic pathways and its effects on health and disease. For instance, alterations in this compound levels can indicate changes in cellular metabolism associated with diseases like diabetes and cancer .

Materials Science

This compound-Functionalized Polymers

This compound has been utilized in the development of novel materials, such as this compound-functionalized polystyrenes. These materials exhibit unique properties due to hydrogen bonding interactions between this compound units and polymer chains, leading to applications in drug delivery systems and biosensors .

Crystal Characterization

Research involving the characterization of this compound microcrystals using Coherent Anti-Stokes Raman Scattering (CARS) and Second Harmonic Generation (SHG) has revealed insights into the molecular arrangement of this compound. Such studies enhance our understanding of how this compound can be utilized in nanotechnology and material design .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Molecular Biology | Essential for DNA structure; involved in nucleotide synthesis | Methylation of uracil to form dTMP |

| Cancer Research | Targeting this compound dimers for cancer therapy | Promising results in immunotherapy for RCC |

| Metabolomics | Role as a metabolite; changes indicate metabolic disorders | Important for understanding cellular metabolism |

| Materials Science | Development of functionalized polymers; crystal characterization | Unique properties from hydrogen bonding |

Comparison with Similar Compounds

Thymine vs. Uracil

Key Differences :

This compound vs. Cytosine

Key Differences :

This compound vs. 5-Methylcytosine

| Property | This compound | 5-Methylcytosine |

|---|---|---|

| Function | Standard DNA base | Epigenetic marker |

| Methyl Position | 5th carbon (pyrimidine) | 5th carbon (cytosine) |

| Hydrogen Bonds | 2 (adenine) | 3 (guanine) |

| Biological Role | Genetic coding | Gene regulation |

Key Differences :

- 5-Methylcytosine regulates gene expression without altering genetic sequences, unlike this compound’s role in coding .

Data Tables

Q & A

Basic Research Questions

Q. How can thymine be experimentally quantified in DNA samples, and what are common methodological pitfalls?

- Methodological Answer : this compound quantification typically employs UV spectrophotometry (absorbance at 265 nm) or HPLC with UV detection. For precise quantification:

Isolate DNA via phenol-chloroform extraction.

Hydrolyze DNA with 0.5 M HCl at 100°C for 30 minutes to release this compound.

Use a calibration curve with synthetic this compound standards.

Pitfalls: Contamination from RNA (uracil interference) and incomplete hydrolysis can skew results. Validate with a negative control (RNA-free sample) .

Q. What experimental designs are optimal for studying this compound dimer formation under UV exposure?

- Methodological Answer :

- In vitro: Irradiate this compound-containing oligonucleotides (e.g., TpT dinucleotide) with UV-C (254 nm) and analyze via HPLC or mass spectrometry to quantify cyclobutane pyrimidine dimers (CPDs).

- In vivo: Use plasmid-based assays (e.g., pUC19) transfected into repair-deficient E. coli; measure survival rates post-UV exposure to infer dimer frequency.

- Key Controls: Include dark controls and repair-proficient strains to isolate UV-specific effects .

Advanced Research Questions

Q. How do this compound distribution patterns in mRNA coding sequences influence protein stability, and what computational tools validate these correlations?

- Methodological Answer :

- Analyze codon usage bias using tools like CodonW or EMBOSS to quantify this compound frequency per reading frame.

- Link this compound-rich regions (e.g., Frame 1 in human mRNA) to protein stability via molecular dynamics simulations (e.g., GROMACS) or experimental assays (thermal shift assays).

- Example Finding: Human mRNA Frame 1 has 12% less this compound than yeast, correlating with lower thermal stability in recombinant proteins .

Q. What contradictions arise when comparing computational vs. experimental this compound excited-state spectra, and how are these resolved?

- Methodological Answer :

- Methods: Compare time-dependent density functional theory (TDDFT/B3LYP) with coupled-cluster (CCSD) calculations for this compound’s XAS spectra.

- Contradictions: TDDFT underestimates π→π* transition energies by ~0.5 eV vs. experimental EELS data.

- Resolution: Use multi-reference methods (e.g., CASSCF) or hybrid protocols (e.g., MOM-TDDFT) to improve accuracy .

Q. How can this compound-containing genetic polymorphisms (e.g., LDLR rs2228671) be statistically linked to phenotypic outcomes in population studies?

- Methodological Answer :

Genotype cohorts using PCR-RFLP or sequencing (e.g., Sanger).

Apply chi-square or Fisher’s exact test to compare genotype frequencies (e.g., TT vs. CC in hypercholesterolemia cases).

Adjust for covariates (age, diet) via logistic regression.

- Example: TT genotype prevalence was 12.1% in hypercholesterolemia cases vs. 3.6% in controls (p<0.01), suggesting a risk association .

Guidelines for Rigorous Design

- Avoid Bias : Use neutral phrasing (e.g., "How does this compound distribution affect..." vs. "Why is this compound distribution harmful...") to reduce confirmation bias .

- Data Validation : Cross-verify computational results with experimental spectra or orthogonal assays (e.g., NMR for this compound quantification) .

- Ethical Compliance : For human genomic studies, obtain IRB approval and document participant selection criteria explicitly (e.g., age-matched controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.